molecular formula C21H23N3O5 B10878405 N-[2-(morpholine-4-carbonyl)phenyl]-2-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]oxypropanamide

N-[2-(morpholine-4-carbonyl)phenyl]-2-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]oxypropanamide

Cat. No.: B10878405
M. Wt: 397.4 g/mol
InChI Key: GEWHHMKHFXVGSP-HYARGMPZSA-N
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Description

2-({[(2-HYDROXYPHENYL)METHYLENE]AMINO}OXY)-N~1~-[2-(MORPHOLINOCARBONYL)PHENYL]PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a morpholinocarbonyl group, and a propanamide backbone. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2-HYDROXYPHENYL)METHYLENE]AMINO}OXY)-N~1~-[2-(MORPHOLINOCARBONYL)PHENYL]PROPANAMIDE typically involves the condensation of o-phenylenediamine with 5-nitrosalicaldehyde . This reaction is followed by detailed characterization using techniques such as ultraviolet-visible spectroscopy, vibrational studies (FT-IR), nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC-MS) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle any hazardous reagents or by-products.

Chemical Reactions Analysis

Types of Reactions

2-({[(2-HYDROXYPHENYL)METHYLENE]AMINO}OXY)-N~1~-[2-(MORPHOLINOCARBONYL)PHENYL]PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the imine group would produce amines.

Mechanism of Action

The mechanism of action of 2-({[(2-HYDROXYPHENYL)METHYLENE]AMINO}OXY)-N~1~-[2-(MORPHOLINOCARBONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, as an antibacterial agent, it likely inhibits bacterial growth by interfering with essential cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({[(2-HYDROXYPHENYL)METHYLENE]AMINO}OXY)-N~1~-[2-(MORPHOLINOCARBONYL)PHENYL]PROPANAMIDE apart is its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its potential as an antibacterial agent also highlights its significance in medicinal research .

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

2-[(E)-(2-hydroxyphenyl)methylideneamino]oxy-N-[2-(morpholine-4-carbonyl)phenyl]propanamide

InChI

InChI=1S/C21H23N3O5/c1-15(29-22-14-16-6-2-5-9-19(16)25)20(26)23-18-8-4-3-7-17(18)21(27)24-10-12-28-13-11-24/h2-9,14-15,25H,10-13H2,1H3,(H,23,26)/b22-14+

InChI Key

GEWHHMKHFXVGSP-HYARGMPZSA-N

Isomeric SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)O/N=C/C3=CC=CC=C3O

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)ON=CC3=CC=CC=C3O

Origin of Product

United States

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